molecular formula C8H6BrCl2NO B2876465 2-bromo-N-(3,4-dichlorophenyl)acetamide CAS No. 22303-31-7

2-bromo-N-(3,4-dichlorophenyl)acetamide

Cat. No. B2876465
CAS RN: 22303-31-7
M. Wt: 282.95
InChI Key: PBKMKSXLCWBAJQ-UHFFFAOYSA-N
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Description

“2-bromo-N-(3,4-dichlorophenyl)acetamide” is a chemical compound with the molecular formula C8H6BrCl2NO . It has a molecular weight of 282.95 .


Molecular Structure Analysis

The molecular structure of “this compound” includes a bromine atom attached to an acetamide group, and a dichlorophenyl group attached to the nitrogen atom of the acetamide . The InChI code for this compound is 1S/C8H6BrCl2NO/c9-4-8(13)12-5-1-2-6(10)7(11)3-5/h1-3H,4H2,(H,12,13) .

Scientific Research Applications

Crystal Structure and Supramolecular Assembly

Research has demonstrated the significance of halogenated acetamides in the study of crystal structures and supramolecular assembly. For instance, the study of N-(2-chlorophenyl) acetamide and phenyl (2-bromomethyl) benzoate revealed insights into the formation of three-dimensional architectures facilitated by weak C–H···Cl/Br interactions. Hirshfeld surface analysis of related compounds highlighted the prevalence of H···H, H···π, H···O, and H···Cl/Br contacts in these structures, indicating their potential applications in material science and crystal engineering (Hazra et al., 2014).

Quantum Chemical Calculations

Quantum chemical calculations of dichloro-N-(dichlorophenyl) acetamide derivatives have provided detailed insights into molecular structural parameters, vibrational frequencies, and thermodynamic properties. These studies are crucial for predicting reactivities towards electrophilic and nucleophilic attacks, and for understanding charge delocalization within the molecule. Such analyses are instrumental in exploring the potential of halogenated acetamides in pharmaceuticals and materials science (Choudhary et al., 2014).

Antiviral and Antiapoptotic Effects

In the context of medical research, halogenated acetamides have shown promise in the treatment of viral diseases. A novel anilidoquinoline derivative, closely related to the chemical class of 2-bromo-N-(3,4-dichlorophenyl)acetamide, demonstrated significant antiviral and antiapoptotic effects in vitro. This compound reduced viral load and increased survival in Japanese encephalitis virus-infected mice, suggesting the potential therapeutic applications of halogenated acetamides in antiviral treatments (Ghosh et al., 2008).

Potential Pesticides

Explorations into the applications of N-aryl-2,4-dichlorophenoxyacetamide derivatives have indicated their potential as pesticides. Characterization by X-ray powder diffraction provided experimental data crucial for the development of new organic compounds with pesticidal properties. This research underscores the versatility of halogenated acetamides in agricultural sciences and pest management strategies (Olszewska et al., 2008).

Advanced Oxidation Processes

In environmental sciences, the role of halogenated acetamides in advanced oxidation processes has been studied. Research assessing the effects of halide ions on the degradation of acetaminophen under UV/H2O2 treatment highlighted the complex roles of halides. This study provides insights into the degradation mechanisms of organic pollutants and the selective reactivity of halogen radicals, demonstrating the potential environmental applications of halogenated acetamides in water and wastewater treatment (Li et al., 2015).

Safety and Hazards

“2-bromo-N-(3,4-dichlorophenyl)acetamide” is classified as an irritant . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-bromo-N-(3,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl2NO/c9-4-8(13)12-5-1-2-6(10)7(11)3-5/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKMKSXLCWBAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CBr)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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